

mechanism of formation of octanoic acid triethanolamine salt

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Compound of Interest

Compound Name: *Octanoic acid triethanolamine salt*

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An In-depth Technical Guide on the Mechanism of Formation of **Octanoic Acid Triethanolamine Salt**

Executive Summary

This technical guide provides a comprehensive overview of the formation mechanism, physicochemical properties, and analytical characterization of **octanoic acid triethanolamine salt**. The formation is a classic acid-base neutralization reaction involving proton transfer from the carboxylic acid (octanoic acid) to the tertiary amine (triethanolamine). This guide details the core chemical principles, presents key quantitative data in tabular format, outlines detailed experimental protocols for synthesis and analysis, and provides visual diagrams to illustrate the reaction pathway and experimental workflow. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who require a detailed understanding of this amine salt.

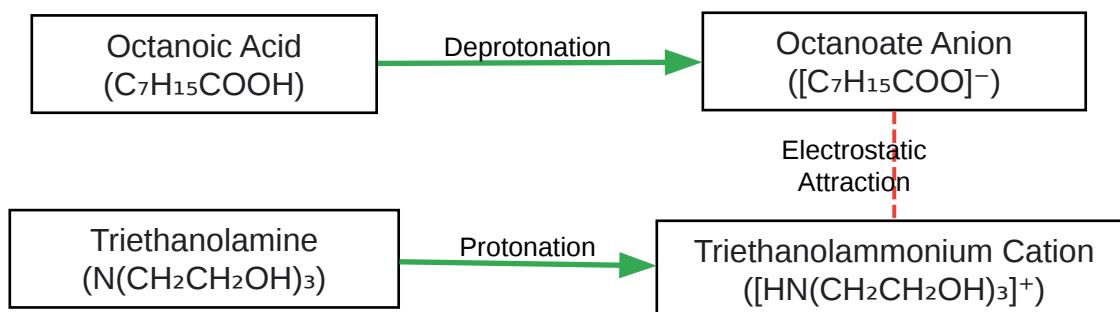
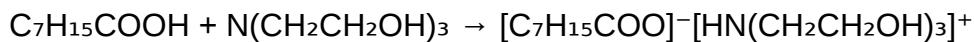
Core Mechanism of Formation

The formation of **octanoic acid triethanolamine salt** is an exothermic acid-base neutralization reaction.^[1] The core of the mechanism involves the transfer of a proton (H⁺) from the acidic carboxylic acid group (-COOH) of octanoic acid to the basic tertiary nitrogen atom of triethanolamine (N(CH₂CH₂OH)₃).

This proton transfer results in the formation of two ionic species: the octanoate anion [CH₃(CH₂)₆COO]⁻ and the triethanolammonium cation [HN⁺(CH₂CH₂OH)₃].^[1] These

oppositely charged ions are held together by electrostatic attraction, forming the salt. For complete conversion and to ensure no residual reactants remain, a 1:1 molar ratio between the octanoic acid and triethanolamine is crucial.[1]

The overall reaction can be represented as:



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Caption: Proton transfer mechanism in the formation of **octanoic acid triethanolamine salt**.

Data Presentation

The physicochemical properties of the reactants and the resulting salt are summarized below.

Table 1: Physicochemical Properties of Reactants and Product

Property	Octanoic Acid	Triethanolamine	Octanoic Acid Triethanolamine Salt
Synonyms	Caprylic Acid, n-Octanoic Acid[2][3]	Trolamine, TEOA[4]	Triethanolammonium Octanoate
Molecular Formula	C ₈ H ₁₆ O ₂ [1][2]	C ₆ H ₁₅ NO ₃ [1][5]	C ₁₄ H ₃₁ NO ₅ [1]
Molecular Weight (g/mol)	144.21[1]	149.19[1][6]	293.40[1]
Appearance	Colorless to light yellow oily liquid[2]	Colorless, viscous liquid[4][6]	Colorless or pale yellow liquid[1]
Boiling Point (°C)	239.7	335.4 (decomposes)[6][7]	Not available
Melting Point (°C)	16.7	21.6[6]	Not available
Solubility	Slightly soluble in water; soluble in organic solvents	Miscible with water and alcohols[4][7]	Soluble in water and many organic solvents[1]
pKa	~4.89	7.74 (for the conjugate acid)[4]	Not applicable

Table 2: Characteristic FT-IR Absorption Bands for Reaction Monitoring

Vibrational spectroscopy is a primary tool for confirming the salt's formation by observing the disappearance of reactant peaks and the appearance of product peaks.[1]

Wavenumber (cm ⁻¹)	Functional Group / Vibration	Observation
2500-3300	O-H stretch (Carboxylic Acid Dimer)	Broad band present in Octanoic Acid; diminishes or disappears upon salt formation. [1]
~1710	C=O stretch (Carboxylic Acid)	Sharp peak present in Octanoic Acid; disappears upon conversion to carboxylate.
1550-1610	COO ⁻ stretch (Asymmetric)	Appears in the product, confirming carboxylate anion formation. [1]
1300-1420	COO ⁻ stretch (Symmetric)	Appears in the product, confirming carboxylate anion formation. [1]
3200-3500	O-H stretch (Alcohol)	Present in Triethanolamine and the final product.
2200-2800	N ⁺ -H stretch (Ammonium ion)	Broad bands appear in the product, confirming protonation of the amine.

Experimental Protocols

The synthesis and characterization of **octanoic acid triethanolamine salt** follow standard laboratory procedures for acid-base reactions and spectroscopic analysis.

Synthesis Protocol

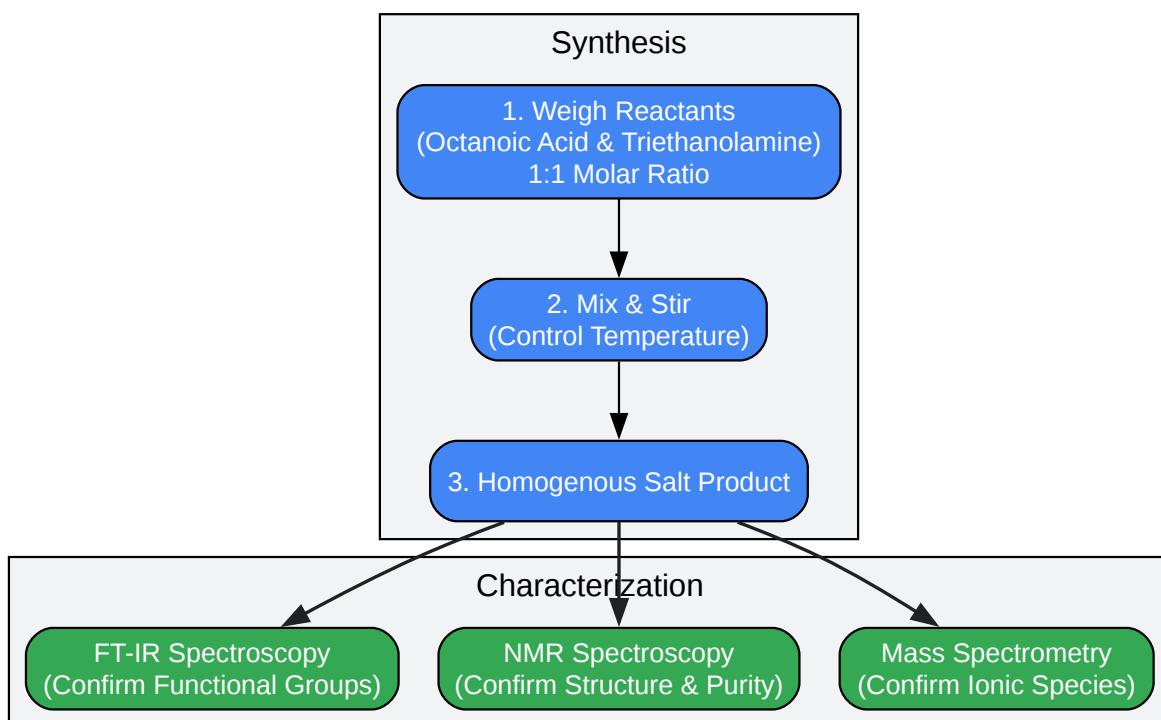
- Reactant Calculation: Calculate the required mass of octanoic acid and triethanolamine to achieve a 1:1 molar ratio.
- Mixing: In a suitable reaction vessel, add the pre-weighed octanoic acid.

- Reaction: While stirring, slowly add the triethanolamine to the octanoic acid. The reaction is exothermic, and cooling may be applied to control the temperature, especially for larger scales.[\[1\]](#)
- Completion: Continue stirring for a set period (e.g., 30-60 minutes) at room temperature to ensure the reaction goes to completion. The absence of a solid phase (if starting with solid octanoic acid at low temps) and a clear, homogenous liquid indicates product formation.
- Purity: The resulting product is generally used directly, as the 1:1 stoichiometry ensures high purity.[\[1\]](#) Further purification is typically not necessary if high-purity starting materials are used.

Characterization Protocols

- Sample Preparation: Place a drop of the liquid sample (octanoic acid, triethanolamine, or the final salt) directly onto the ATR crystal or between two KBr/NaCl plates to create a thin liquid film.
- Data Acquisition: Collect the infrared spectrum over a range of 4000-400 cm^{-1} .
- Analysis: Analyze the resulting spectrum for key changes. Confirm the disappearance of the broad O-H stretch (2500-3300 cm^{-1}) and the C=O stretch ($\sim 1710 \text{ cm}^{-1}$) from octanoic acid. Verify the appearance of the strong asymmetric carboxylate (COO^-) stretch around 1550-1610 cm^{-1} and the protonated amine (N^+-H) bands, confirming the formation of the salt.[\[1\]](#)
- Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl_3 , D_2O).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra.
- Analysis: Compare the spectra of the product to the reactants. Look for characteristic shifts in the signals corresponding to the protons and carbons near the carboxylic acid and amine groups. Protonation of the nitrogen in triethanolamine and deprotonation of the carboxylic acid lead to distinct changes in their respective chemical environments and shifts.[\[1\]](#)
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent for electrospray ionization (ESI).

- Data Acquisition: Acquire mass spectra in both positive and negative ion modes.
- Analysis: In positive ion mode, confirm the presence of the triethanolammonium cation with a mass-to-charge ratio (m/z) corresponding to $[\text{HN}(\text{CH}_2\text{CH}_2\text{OH})_3]^+$. In negative ion mode, confirm the presence of the octanoate anion $[\text{CH}_3(\text{CH}_2)_6\text{COO}]^-$ at m/z 143.1.^[1] The detection of both ions provides definitive evidence of the salt's ionic nature.



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Caption: Experimental workflow for the synthesis and characterization of the salt.

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